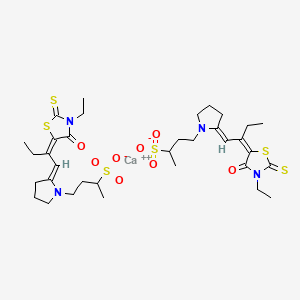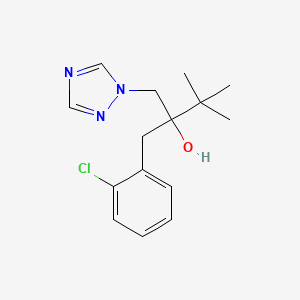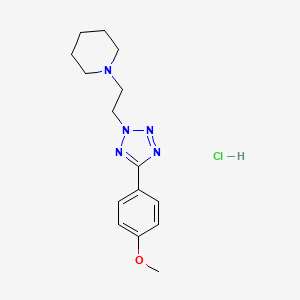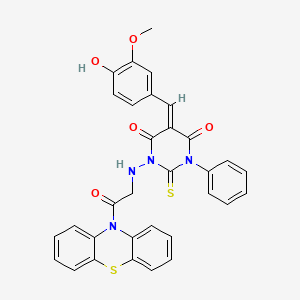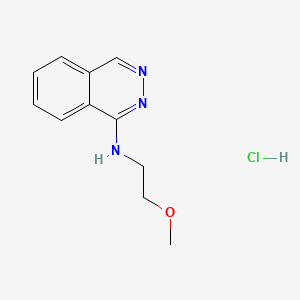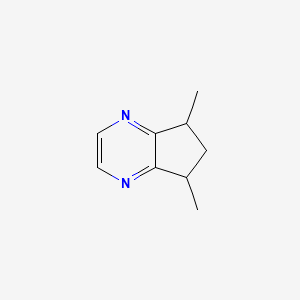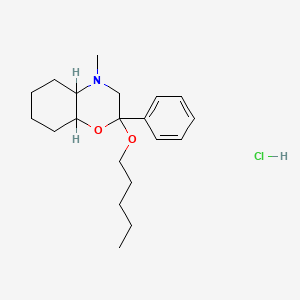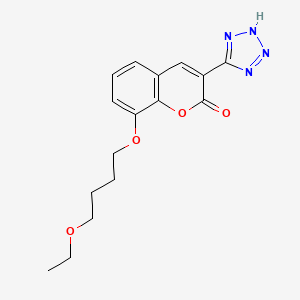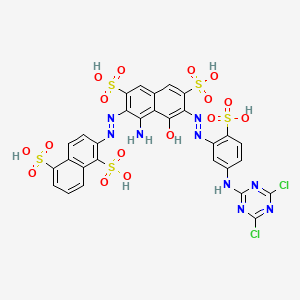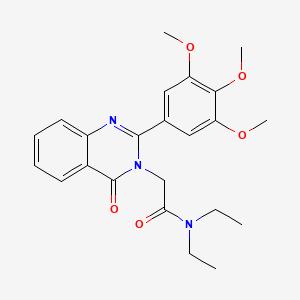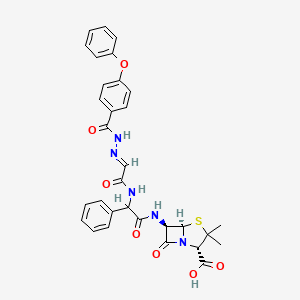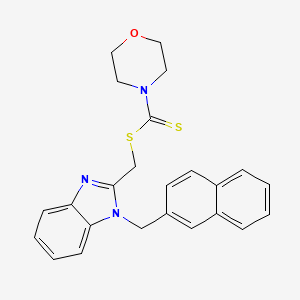
4-Morpholinecarbodithioic acid, (1-(2-naphthalenylmethyl)-1H-benzimidazol-2-yl)methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Morpholinecarbodithioic acid, (1-(2-naphthalenylmethyl)-1H-benzimidazol-2-yl)methyl ester is a complex organic compound that features a combination of morpholine, benzimidazole, and naphthalene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Morpholinecarbodithioic acid, (1-(2-naphthalenylmethyl)-1H-benzimidazol-2-yl)methyl ester typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives.
Attachment of the naphthalenylmethyl group: This step involves the alkylation of the benzimidazole core with a naphthalenylmethyl halide under basic conditions.
Introduction of the morpholinecarbodithioic acid moiety: This can be done by reacting the intermediate with morpholine and carbon disulfide under controlled conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole or naphthalene moieties.
Reduction: Reduction reactions could target the benzimidazole ring or other reducible functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the benzimidazole or naphthalene rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones or other oxidized derivatives, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, antiviral, or anticancer properties.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic effects, such as enzyme inhibition or receptor modulation.
Industry
In industrial applications, it might be used in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of 4-Morpholinecarbodithioic acid, (1-(2-naphthalenylmethyl)-1H-benzimidazol-2-yl)methyl ester would depend on its specific application. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Compounds like benzimidazole itself or its alkylated derivatives.
Naphthalene derivatives: Compounds such as naphthalene or its substituted forms.
Morpholine derivatives: Compounds like morpholine or its carbodithioic acid derivatives.
Uniqueness
The uniqueness of 4-Morpholinecarbodithioic acid, (1-(2-naphthalenylmethyl)-1H-benzimidazol-2-yl)methyl ester lies in its combination of three distinct moieties, which could confer unique chemical and biological properties not found in simpler analogs.
Properties
CAS No. |
88797-56-2 |
|---|---|
Molecular Formula |
C24H23N3OS2 |
Molecular Weight |
433.6 g/mol |
IUPAC Name |
[1-(naphthalen-2-ylmethyl)benzimidazol-2-yl]methyl morpholine-4-carbodithioate |
InChI |
InChI=1S/C24H23N3OS2/c29-24(26-11-13-28-14-12-26)30-17-23-25-21-7-3-4-8-22(21)27(23)16-18-9-10-19-5-1-2-6-20(19)15-18/h1-10,15H,11-14,16-17H2 |
InChI Key |
QQTUZJRKRKERMX-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=S)SCC2=NC3=CC=CC=C3N2CC4=CC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


